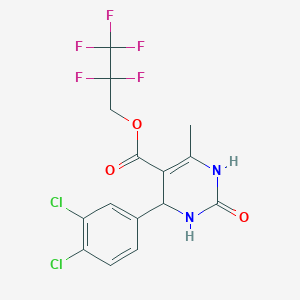

2,2,3,3,3-Pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered dihydropyrimidine ring fused with a carboxylate ester group. The unique structural features include:

- A 3,4-dichlorophenyl substituent at position 4, providing strong electron-withdrawing effects.

- A methyl group at position 6 and a 2-oxo moiety, common in bioactive dihydropyrimidine derivatives .

Its synthesis likely follows the Biginelli reaction, modified to incorporate the pentafluoropropyl ester via post-condensation esterification .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F5N2O3/c1-6-10(12(25)27-5-14(18,19)15(20,21)22)11(24-13(26)23-6)7-2-3-8(16)9(17)4-7/h2-4,11H,5H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEPIEKUVRHOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Preparation of 2,2,3,3,3-Pentafluoropropyl Alcohol: This intermediate can be synthesized through the reaction of pentafluoropropyl iodide with a suitable alcohol under basic conditions.

Formation of 3,4-Dichlorophenyl Acetate: This intermediate is prepared by reacting 3,4-dichlorophenol with acetic anhydride in the presence of a catalyst.

Cyclization to Form Tetrahydropyrimidine Core: The key step involves the cyclization of the intermediates in the presence of a suitable base and solvent to form the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The fluorinated alkyl and dichlorophenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Effects on Physicochemical Properties

*Lipophilicity estimated via substituent contribution methods.

Key Observations:

Halogen Effects : The 3,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing and steric effects compared to fluorinated or methoxy-substituted analogs. This may enhance binding to hydrophobic enzyme pockets in biological targets .

Thermal Stability : Fluorinated esters (e.g., pentafluoropropyl) generally exhibit higher thermal stability, though decomposition temperatures for the target compound remain uncharacterized .

Biological Activity

The compound 2,2,3,3,3-Pentafluoropropyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a fluorinated derivative of tetrahydropyrimidine. It is characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C15H11Cl2F5N2O3

- Molecular Weight : 433.15 g/mol

- CAS Number : Not specified in the search results.

Antimicrobial Properties

Research indicates that compounds similar to tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyrimidine have been studied for their effectiveness against various bacterial strains and fungi. A study demonstrated that certain substituted tetrahydropyrimidines possess antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function .

Anticancer Activity

Tetrahydropyrimidine derivatives have shown promise in anticancer research. The presence of halogen atoms (like chlorine) in the structure enhances the interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. The fluorinated moieties enhance lipophilicity, allowing for better membrane penetration and interaction with intracellular targets. This mechanism is crucial for the compound’s potential use in drug development .

Research Findings and Case Studies

Applications in Medicinal Chemistry

Given its biological activities, this compound may serve as a lead structure for developing new antimicrobial and anticancer agents. The unique combination of fluorinated groups and halogenated aromatic rings provides a versatile scaffold for further modifications aimed at enhancing efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.